

# An In-depth NMR Spectral Analysis of (Cyclobutylmethyl)(methyl)amine: A Technical Guide

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## Compound of Interest

Compound Name: (Cyclobutylmethyl)(methyl)amine

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## Abstract

**(Cyclobutylmethyl)(methyl)amine** is a secondary amine containing a cyclobutyl moiety, a structural motif of interest in medicinal chemistry due to its ability to impart unique conformational constraints. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification and characterization in drug discovery and development pipelines. This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for **(Cyclobutylmethyl)(methyl)amine**, including  $^1\text{H}$  and  $^{13}\text{C}$  NMR. Furthermore, a detailed, plausible experimental protocol for its synthesis via reductive amination is presented. All data is structured for clarity, and logical relationships are visualized using diagrams to facilitate comprehension.

## Predicted NMR Spectral Data

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **(Cyclobutylmethyl)(methyl)amine**. These predictions are based on established principles of NMR spectroscopy and typical chemical shift ranges for analogous functional groups.

## Predicted $^1\text{H}$ NMR Data

Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Number of Protons
H-1' (CH)	2.5 - 2.7	Multiplet	-	1
H-2 (CH <sub>2</sub> )	2.3 - 2.5	Doublet	~7.0	2
H-3 (N-CH <sub>3</sub> )	2.2 - 2.4	Singlet	-	3
H-2', H-4' (CH <sub>2</sub> )	1.9 - 2.1	Multiplet	-	4
H-3' (CH <sub>2</sub> )	1.7 - 1.9	Multiplet	-	2
NH	0.8 - 1.5	Broad Singlet	-	1

## Predicted <sup>13</sup>C NMR Data

Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C-2 (CH <sub>2</sub> )	55 - 60
C-3 (N-CH <sub>3</sub> )	35 - 40
C-1' (CH)	35 - 40
C-2', C-4' (CH <sub>2</sub> )	25 - 30
C-3' (CH <sub>2</sub> )	18 - 22

## Experimental Protocol: Synthesis of (Cyclobutylmethyl)(methyl)amine

A robust and widely applicable method for the synthesis of N-alkylated amines is reductive amination. The following protocol details a plausible procedure for the synthesis of (Cyclobutylmethyl)(methyl)amine from cyclobutanecarboxaldehyde and methylamine.

## Materials and Reagents

- Cyclobutanecarboxaldehyde

- Methylamine (as a solution in THF, e.g., 2.0 M)
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ )
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated aqueous solution
- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous
- Hydrochloric acid (HCl), e.g., 1 M aqueous solution
- Sodium hydroxide (NaOH), e.g., 1 M aqueous solution
- Deuterated chloroform ( $\text{CDCl}_3$ ) for NMR analysis
- Standard laboratory glassware and magnetic stirrer

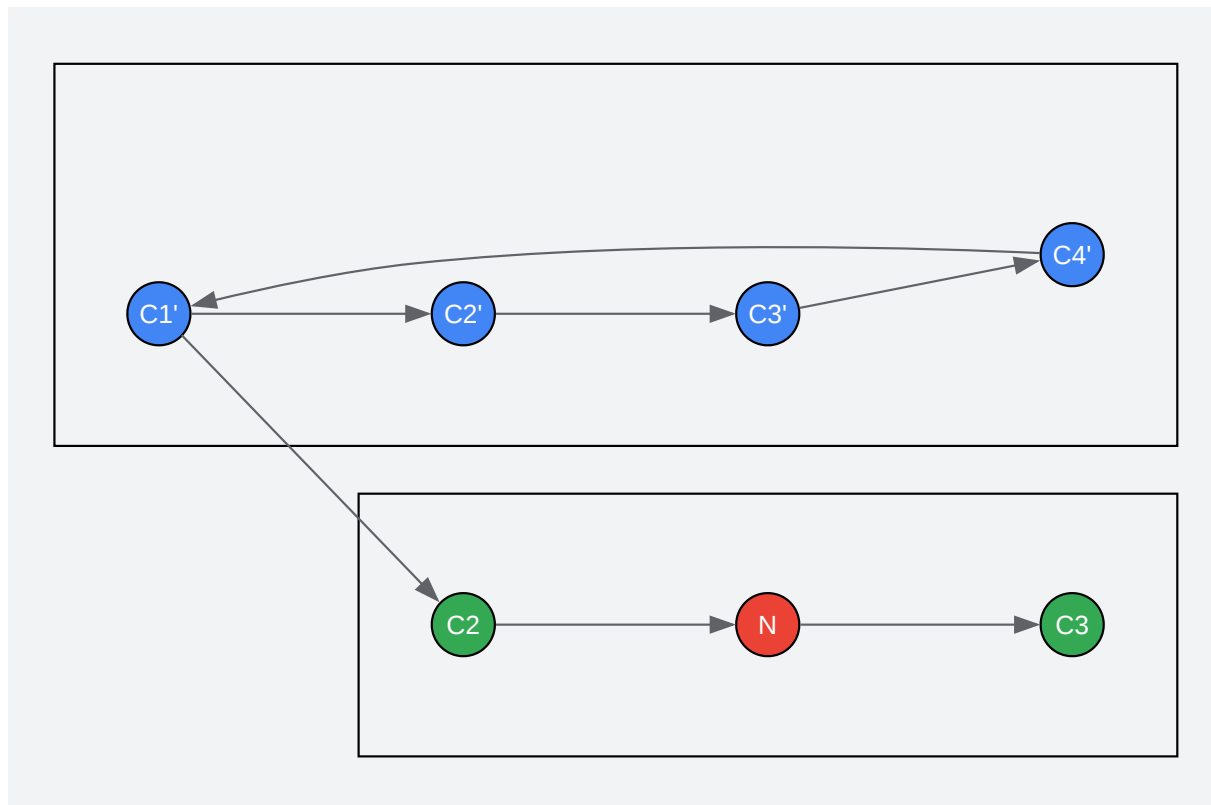
## Procedure

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add cyclobutanecarboxaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM).
- **Amine Addition:** Add a solution of methylamine in THF (1.2 eq) to the stirred solution at room temperature.
- **Imine Formation:** Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
- **Reduction:** In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Slowly add this suspension to the reaction mixture.
- **Reaction Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

- Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Washing: Combine the organic layers and wash with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel or by distillation to obtain pure **(Cyclobutylmethyl)(methyl)amine**.
- NMR Sample Preparation: For NMR analysis, dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Filter the solution into a clean and dry 5 mm NMR tube.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Visualizations

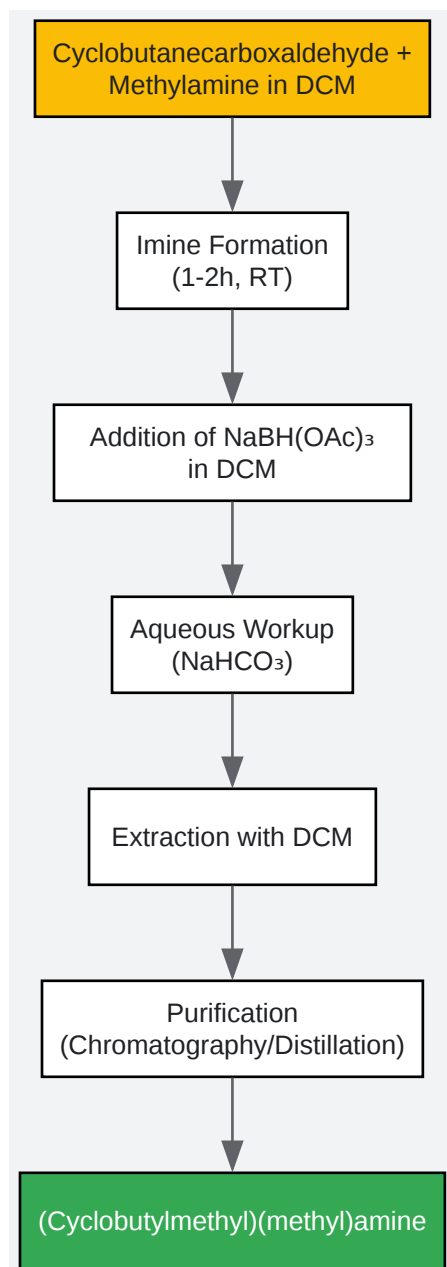
### Molecular Structure and Atom Numbering



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Caption: Molecular structure of **(Cyclobutylmethyl)(methyl)amine** with atom numbering for NMR assignments.

## Synthetic Workflow: Reductive Amination



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Caption: Experimental workflow for the synthesis of **(Cyclobutylmethyl)(methyl)amine** via reductive amination.

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## References

- 1. <sup>1</sup>H proton nmr spectrum of N-methylethanamine (ethylmethylaniline) C<sub>3</sub>H<sub>9</sub>N CH<sub>3</sub>NHCH<sub>2</sub>CH<sub>3</sub> low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylaniline 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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